N-Formyl Linagliptin is a derivative of Linagliptin, a medication primarily used for the treatment of type 2 diabetes. This compound is notable for its role in the synthesis and characterization of impurities related to Linagliptin, which is critical for ensuring the quality and safety of pharmaceutical products. The impurity profile of Linagliptin, including N-Formyl Linagliptin, is essential for understanding the drug's stability and effectiveness.
N-Formyl Linagliptin can be synthesized through various chemical processes involving Linagliptin as a precursor. It is classified as an impurity that may arise during the synthesis of Linagliptin or its derivatives. The molecular formula of N-Formyl Linagliptin is , with a molecular weight of approximately 500.55 g/mol .
The synthesis of N-Formyl Linagliptin involves several steps that typically include aminolysis reactions where ethanolamine is used as a reagent. During the synthesis of Linagliptin, various by-products, including N-Formyl Linagliptin, can form due to incomplete reactions or side reactions involving intermediates .
Advanced purification techniques such as high-performance liquid chromatography (HPLC) and counter-current chromatography (CCC) are employed to isolate and characterize these impurities effectively . In particular, HPLC has proven effective in identifying and quantifying impurities in pharmaceutical compounds, including Linagliptin .
The molecular structure of N-Formyl Linagliptin can be represented by its chemical formula . The structural representation includes multiple functional groups characteristic of its aminolysis origin. The compound's structural data can be visualized through various spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), which confirm its identity and purity .
N-Formyl Linagliptin can undergo various chemical reactions, primarily involving hydrolysis and further aminolysis under specific conditions. For instance, during the synthesis process, if water or tetrahydrofuran is present, hydrolysis can lead to the formation of additional impurities from N-Formyl Linagliptin .
The reaction pathways often involve the condensation of intermediates formed during the initial steps of Linagliptin synthesis. These reactions need careful control to minimize the formation of undesired by-products .
The mechanism by which N-Formyl Linagliptin acts primarily relates to its role as an impurity in the synthesis of Linagliptin. While it does not have a direct therapeutic effect on its own, understanding its formation helps in optimizing the synthesis process to ensure a higher purity level of the final product. This is crucial for maintaining the efficacy and safety profile of Linagliptin when used clinically .
N-Formyl Linagliptin exhibits several physical properties typical of organic compounds, including solubility in organic solvents like dimethyl sulfoxide (DMSO) and methanol. Its melting point, boiling point, and specific gravity are parameters that require detailed experimental determination under controlled conditions.
In terms of chemical properties, N-Formyl Linagliptin is sensitive to hydrolysis, especially in aqueous environments. This sensitivity necessitates careful handling during storage and analysis to prevent degradation or transformation into other impurities .
N-Formyl Linagliptin serves primarily in quality control during the manufacturing process of Linagliptin. Its identification and quantification are crucial for regulatory compliance and ensuring that pharmaceutical products meet established safety standards. Additionally, understanding such impurities aids in improving synthetic methodologies to enhance yield and purity in pharmaceutical production .
N-Formyl Linagliptin is defined by the molecular formula C₂₆H₂₈N₈O₃ and a molecular weight of 500.55 g/mol. This stoichiometry reflects the addition of a formyl group (–CHO) to the parent Linagliptin molecule (C₂₅H₂₈N₈O₂), increasing its mass by 28 atomic mass units. The compound's elemental composition comprises 62.39% carbon, 5.64% hydrogen, 22.39% nitrogen, and 9.59% oxygen by mass. Its molecular weight is consistently verified through high-resolution mass spectrometry (HRMS), which shows an exact mass of 500.2284 Da [1] [6] [7].
The systematic IUPAC name is:(R)-N-(1-(7-(But-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)formamide [3] [7].
Pharmacopoeial synonyms include:
The compound's CAS registry number is 2137744-33-1, universally recognized across commercial and regulatory sources [2] [3] [10].
N-Formyl Linagliptin is characterized using complementary spectroscopic techniques:
Table 1: Key ¹H-NMR Chemical Shifts for N-Formyl Linagliptin
Proton Group | Chemical Shift (δ, ppm) | Multiplicity |
---|---|---|
Formamide (–CHO) | 8.35 | Singlet |
Quinazoline C4–H | 8.20 | Doublet |
Quinazoline C5–H | 7.65 | Triplet |
Piperidine C3–H | 4.20 | Multiplet |
Purine N–CH₃ | 1.85 | Singlet |
N-Formyl Linagliptin retains the (R)-configuration at the chiral piperidine C-3 position, identical to the parent Linagliptin. This stereochemistry is confirmed by:
No S-isomer is detected in pharmacopoeial-grade standards (>95% enantiomeric excess), though the synthetic route may produce racemic intermediates that require chiral resolution [7] .
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0